molecular formula C81H66N4 B3028742 4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine CAS No. 303111-06-0

4,4',4''-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine

Cat. No.: B3028742
CAS No.: 303111-06-0
M. Wt: 1095.4 g/mol
InChI Key: SUBDISDSCLKKRX-UHFFFAOYSA-N
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Description

4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine is a complex organic compound with the molecular formula C81H66N4. It is known for its applications in materials science, particularly in the field of organic electronics. This compound is often used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine typically involves multi-step organic reactions. One common method includes the reaction of 9,9-dimethylfluorene with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels (>98.0% as determined by HPLC) .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine exerts its effects is primarily through its ability to transport holes in electronic devices. The compound facilitates the movement of positive charges (holes) through its conjugated structure, enhancing the efficiency of devices like OLEDs. The molecular targets include the active layers of these devices, where it interacts with other materials to improve charge mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-Tris[9,9-dimethylfluoren-2-yl(phenyl)amino]triphenylamine stands out due to its unique combination of high thermal stability, excellent charge-transport properties, and compatibility with various electronic materials. These characteristics make it a preferred choice for high-performance optoelectronic devices .

Properties

IUPAC Name

4-N-(9,9-dimethylfluoren-2-yl)-1-N,1-N-bis[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H66N4/c1-79(2)73-31-19-16-28-67(73)70-49-46-64(52-76(70)79)83(55-22-10-7-11-23-55)61-40-34-58(35-41-61)82(59-36-42-62(43-37-59)84(56-24-12-8-13-25-56)65-47-50-71-68-29-17-20-32-74(68)80(3,4)77(71)53-65)60-38-44-63(45-39-60)85(57-26-14-9-15-27-57)66-48-51-72-69-30-18-21-33-75(69)81(5,6)78(72)54-66/h7-54H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDISDSCLKKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H66N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1095.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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